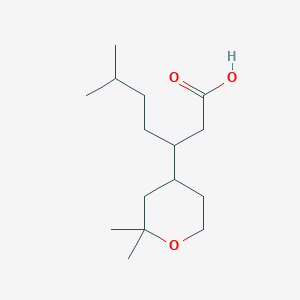

3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid

Description

3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid is a branched carboxylic acid featuring a tetrahydro-2H-pyran (oxane) ring substituted with two methyl groups at the 2-position and a heptanoic acid chain with a methyl group at the 6-position. The pyran ring confers rigidity and stereochemical complexity, while the methyl groups enhance hydrophobicity. This compound is structurally analogous to medium-chain fatty acids but modified to include a cyclic ether moiety, which may influence its solubility, metabolic stability, and biological interactions .

Properties

IUPAC Name |

3-(2,2-dimethyloxan-4-yl)-6-methylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-11(2)5-6-12(9-14(16)17)13-7-8-18-15(3,4)10-13/h11-13H,5-10H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFDHQZQOJIQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CC(=O)O)C1CCOC(C1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins.

Attachment of the Heptanoic Acid Chain: The heptanoic acid chain is introduced via a series of reactions starting from a suitable precursor, such as a halogenated heptanoic acid derivative. This can involve nucleophilic substitution reactions where the halogen is replaced by the tetrahydropyran moiety.

Dimethyl Substitution: The dimethyl groups are typically introduced through alkylation reactions using reagents like methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and reaction conditions are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the tetrahydropyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Lactones and carboxylic acids.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of tetrahydropyran-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure may be modified to enhance its biological activity or reduce toxicity.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for creating products with specific characteristics.

Mechanism of Action

The mechanism by which 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrahydropyran ring and the heptanoic acid

Biological Activity

3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid is a compound of interest due to its potential biological activities. Understanding its effects on biological systems is crucial for evaluating its applicability in pharmacology and medicinal chemistry. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 198.31 g/mol. Its structure features a dimethyltetrahydropyran moiety, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.31 g/mol |

| Solubility | Very soluble in water |

| Lipophilicity | Moderate (Log P: 1.73) |

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, which may help in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : In vitro studies have indicated that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Cytotoxicity : Investigations into the cytotoxic effects on various cancer cell lines have shown promising results, suggesting that it may inhibit cell proliferation in specific types of cancer.

Antioxidant Activity

A study conducted by researchers assessed the antioxidant capacity of several compounds, including this compound, using DPPH and ABTS assays. The results indicated that this compound significantly scavenged free radicals, demonstrating a higher efficacy than some known antioxidants.

Anti-inflammatory Mechanisms

In a controlled laboratory setting, the compound was tested for its ability to reduce lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked decrease in the expression of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Cytotoxicity Studies

A series of cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values in the low micromolar range, suggesting potent anti-cancer activity. Further mechanistic studies revealed that it induces apoptosis through mitochondrial pathways.

Case Studies

-

Case Study on Antioxidant Properties :

- Objective : To evaluate the antioxidant potential in a cellular model.

- Method : Human fibroblast cells were treated with varying concentrations of the compound.

- Results : Significant reduction in oxidative stress markers was observed at concentrations above 10 µM.

-

Case Study on Anti-inflammatory Effects :

- Objective : To assess the impact on LPS-induced inflammation.

- Method : RAW 264.7 macrophages were exposed to LPS with and without treatment.

- Results : The treatment group showed a reduction in inflammatory cytokines by approximately 50%.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, physicochemical properties, and applications of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid with structurally related compounds.

*Calculated based on structural formula.

Key Observations:

Structural Influence on Solubility: The hydrophobic 2,2-dimethyltetrahydro-2H-pyran group in the target compound reduces water solubility compared to linear analogs like 6-methylheptanoic acid. However, pyran derivatives with polar substituents (e.g., 4-carboxylic acid in CAS 233276-38-5) exhibit higher solubility in polar solvents .

Reactivity: The dimethyl-substituted pyran ring in the target compound likely imparts steric hindrance, slowing electrophilic reactions compared to less substituted pyran derivatives. For example, 2-[2-(diphenylphosphinoyl)-2,3-dienyloxy]methyl-tetrahydro-2H-pyrans react readily with electrophiles like sulfuryl chloride , but the dimethyl groups in the target compound may alter such reactivity.

Synthetic Utility :

- Pyran-carboxylic acid derivatives (e.g., CAS 873397-34-3) are widely used as chiral intermediates in asymmetric synthesis , whereas the target compound’s branched structure may favor applications in surfactant or polymer chemistry.

Research Findings and Data

- Synthetic Pathways : highlights methods for functionalizing tetrahydro-2H-pyran derivatives, such as electrophilic additions. The target compound’s synthesis may involve similar strategies, though steric effects from dimethyl groups could necessitate modified conditions.

- Structural Analogues : lists compounds with >90% structural similarity, emphasizing the importance of substituent positioning on the pyran ring. For instance, 4-methyltetrahydro-2H-pyran-4-carboxylic acid (CAS 233276-38-5) shares a near-identical scaffold but diverges in methyl and carboxylic acid placement .

Q & A

Q. What are the established synthetic routes for 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid, and what methodological considerations are critical for reproducibility?

Synthesis typically involves multi-step organic reactions, including cyclization, functional group protection, and coupling. Key steps include:

- Cyclization of pyran derivatives : Use of acid or base catalysts (e.g., trisodium citrate dihydrate in aqueous ethanol) to form the tetrahydro-2H-pyran core .

- Functionalization of the heptanoic acid chain : Alkylation or esterification under anhydrous conditions to introduce methyl groups at position 6 .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product.

Critical considerations : Strict control of reaction temperature, moisture-sensitive reagents, and chiral intermediates (if stereochemistry is relevant) .

Q. What analytical techniques are most reliable for characterizing this compound, particularly its stereochemical and structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and methyl group integration. Overlapping signals in the pyran ring require 2D NMR (COSY, HSQC) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula and detect isotopic patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives (e.g., ester analogs) .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

- Solvent selection : Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers with surfactants (e.g., Tween-80) to prevent precipitation.

- Derivatization : Synthesize water-soluble salts (e.g., sodium or ammonium carboxylates) for biological testing .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve yield and enantiomeric purity of the tetrahydro-2H-pyran moiety?

- Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during pyran ring formation to control stereocenters .

- Flow chemistry : Continuous flow reactors enhance reaction consistency and scalability for intermediates prone to decomposition .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or MS fragmentation)?

- Dynamic effects : Investigate conformational flexibility of the tetrahydro-2H-pyran ring using variable-temperature NMR to explain splitting anomalies .

- Isotopic labeling : Synthesize deuterated analogs to distinguish between isobaric fragments in MS .

- Cross-validation : Compare experimental data with computational simulations (DFT for NMR chemical shifts; molecular dynamics for stability) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-MS to identify degradation pathways (e.g., lactonization or oxidation) .

- Degradation products : Likely include ring-opened aldehydes (from pyran hydrolysis) or decarboxylated analogs .

Q. What computational approaches predict the compound’s biological activity or interaction with enzymatic targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, leveraging structural analogs (e.g., dehydroacetic acid derivatives) as templates .

- Pharmacophore modeling : Identify critical functional groups (carboxylic acid, pyran oxygen) for activity against inflammatory targets .

Q. How can researchers design experiments to elucidate the compound’s metabolic fate in mammalian systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.